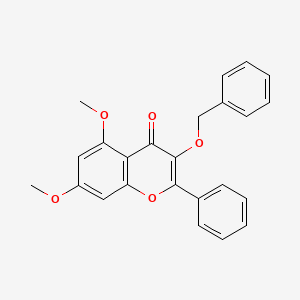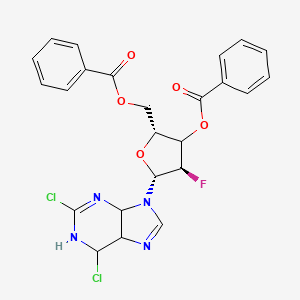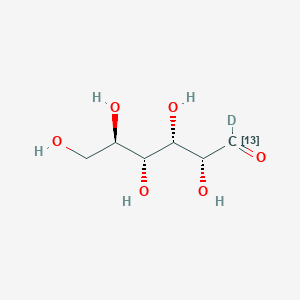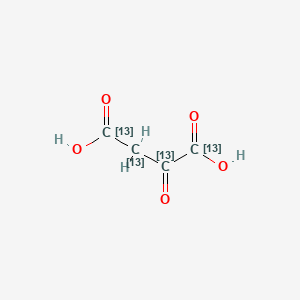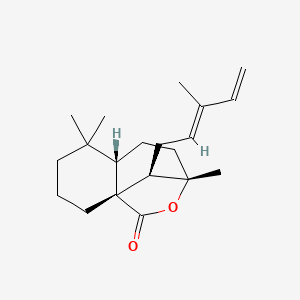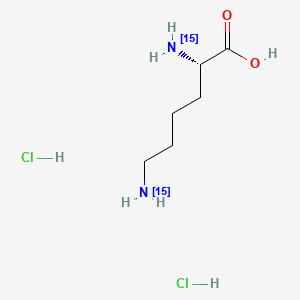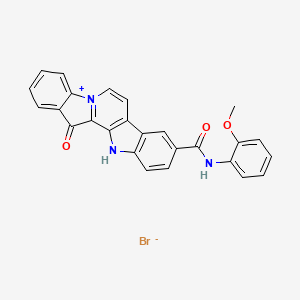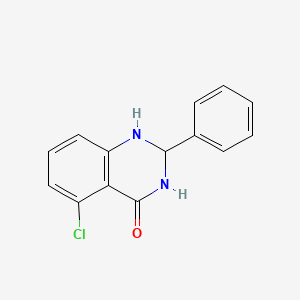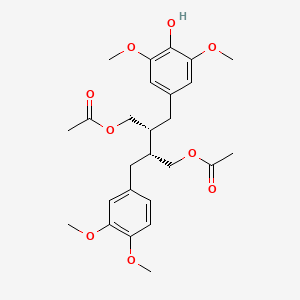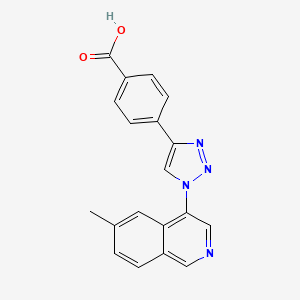
Lana-DNA-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lana-DNA-IN-1 is a potent inhibitor of the latency-associated nuclear antigen (LANA) DNA binding. This compound is particularly significant in the study of Kaposi’s sarcoma-associated herpesvirus (KSHV), where LANA plays a crucial role in the replication and maintenance of the viral genome during latent infection .
准备方法
Synthetic Routes and Reaction Conditions
Lana-DNA-IN-1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by the addition of functional groups that enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in solid form and requires careful handling and storage to maintain its stability .
化学反应分析
Types of Reactions
Lana-DNA-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products .
科学研究应用
Lana-DNA-IN-1 has several scientific research applications, including:
作用机制
Lana-DNA-IN-1 exerts its effects by binding to the DNA binding sites of LANA, thereby inhibiting its ability to interact with the viral genome. This disruption prevents the replication and maintenance of the viral genome during latent infection. The molecular targets include the LANA binding sites on the viral DNA, and the pathways involved are related to viral replication and latency maintenance .
相似化合物的比较
Similar Compounds
Other LANA Inhibitors: Various small molecules that inhibit LANA-DNA interactions, developed through fragment-based drug discovery
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting LANA-DNA interactions. It has demonstrated favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, making it a promising candidate for further development in antiviral therapies .
属性
分子式 |
C19H14N4O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
4-[1-(6-methylisoquinolin-4-yl)triazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H14N4O2/c1-12-2-3-15-9-20-10-18(16(15)8-12)23-11-17(21-22-23)13-4-6-14(7-5-13)19(24)25/h2-11H,1H3,(H,24,25) |
InChI 键 |
IUUGYORBUIOUSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=NC=C2C=C1)N3C=C(N=N3)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



